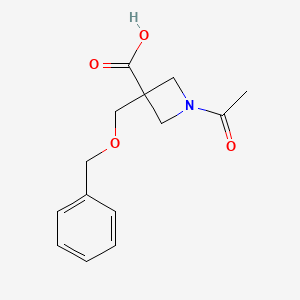![molecular formula C13H15BrClNO4 B13506831 Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate](/img/structure/B13506831.png)
Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of bromine, chlorine, and a tert-butoxycarbonyl (Boc) protected amino group on the benzoate ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzoate precursor, followed by the introduction of the Boc-protected amino group. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can occur at the amino group or the benzoate ring, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of Lewis acids.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, amines, and other derivatives that can be further utilized in organic synthesis and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to bind to its target and exert its biological effects. The bromine and chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-amino-4-bromo-2-chlorobenzoate
- Methyl 4-bromo-2-chlorobenzoate
- Methyl 2-bromo-5-fluorobenzoate
Uniqueness
Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate is unique due to the presence of the Boc-protected amino group, which provides additional versatility in synthetic applications. The combination of bromine and chlorine atoms also enhances its reactivity and potential for further functionalization compared to similar compounds.
Eigenschaften
Molekularformel |
C13H15BrClNO4 |
|---|---|
Molekulargewicht |
364.62 g/mol |
IUPAC-Name |
methyl 5-bromo-4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H15BrClNO4/c1-13(2,3)20-12(18)16-10-6-9(15)8(14)5-7(10)11(17)19-4/h5-6H,1-4H3,(H,16,18) |
InChI-Schlüssel |
DQSXFPAOJPNNKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)OC)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



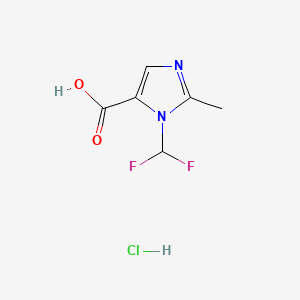
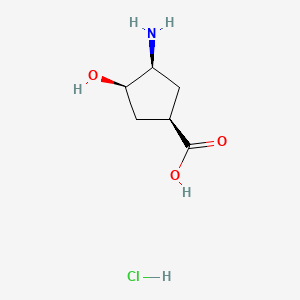

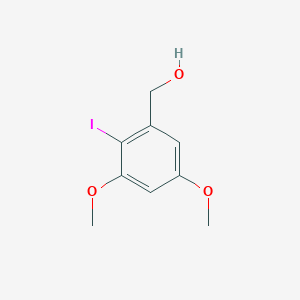
![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13506778.png)
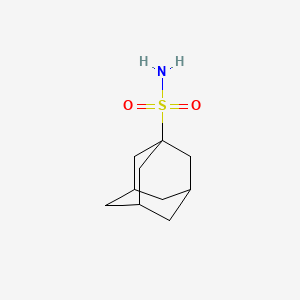

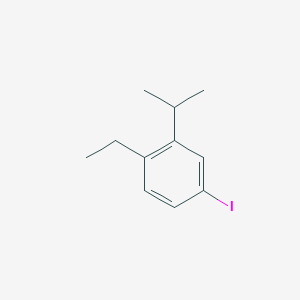

![Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate](/img/structure/B13506803.png)

